REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([O:12][CH3:13])=[C:6]([CH2:8][C:9](O)=[O:10])[CH:7]=1.B.C1COCC1>C1COCC1>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([O:12][CH3:13])=[C:6]([CH2:8][CH2:9][OH:10])[CH:7]=1 |f:1.2|
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Name
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|
Quantity
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20 g
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Type
|
reactant
|
Smiles
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BrC=1C=CC(=C(C1)CC(=O)O)OC
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Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
stirring
|
Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
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Details
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After addition
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Type
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TEMPERATURE
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Details
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At this time, the reaction is cooled back to 0°
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Type
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CUSTOM
|
Details
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quenched with water (50 mL)
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Type
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CONCENTRATION
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Details
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The mixture is concentrated to 80 mL in vacuo
|
Type
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EXTRACTION
|
Details
|
the residue is extracted with EtOAc (3×150 mL)
|
Type
|
WASH
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Details
|
Te combined organic phase is washed with water (1×50 mL) and brine (1×50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=CC(=C(C1)CCO)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |